5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

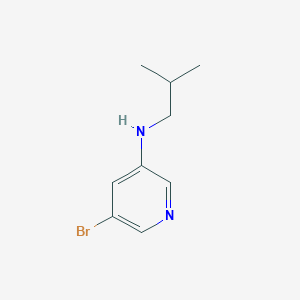

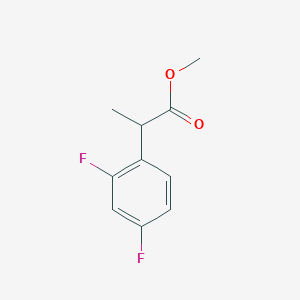

5-アミノ-2-(シクロブチルメトキシ)ベンゼンスルホンアミドは、アミノ基、シクロブチルメトキシ基、ベンゼンスルホンアミド部分の存在を特徴とする有機化合物です。

合成方法

合成ルートと反応条件

5-アミノ-2-(シクロブチルメトキシ)ベンゼンスルホンアミドの合成は、通常、複数の段階で構成されます。

出発物質の準備: 合成は、2-(シクロブチルメトキシ)ベンゼンスルホニルクロリドの調製から始まります。これは、ピリジンなどの塩基の存在下で、2-ヒドロキシベンゼンスルホニルクロリドをシクロブチルメタノールと反応させることで達成できます。

アミノ化: 次に、スルホニルクロリド中間体をアンモニアまたはアミン源を使用してアミノ化し、ベンゼン環の5位にアミノ基を導入します。この段階では、選択性と収率を確保するために、触媒と制御された温度条件が必要になることがよくあります。

工業生産方法

工業的な設定では、5-アミノ-2-(シクロブチルメトキシ)ベンゼンスルホンアミドの生産には、実験室での合成手順をスケールアップすることが含まれます。これには、収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。連続フロー反応器と自動化システムを採用して、効率と再現性を向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-(cyclobutylmethoxy)benzenesulfonyl chloride. This can be achieved by reacting 2-hydroxybenzenesulfonyl chloride with cyclobutylmethanol in the presence of a base such as pyridine.

Amination: The sulfonyl chloride intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the benzene ring. This step often requires a catalyst and controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

化学反応の分析

反応の種類

5-アミノ-2-(シクロブチルメトキシ)ベンゼンスルホンアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: アミノ基は、強い酸化条件下でニトロ誘導体に酸化される可能性があります。

還元: スルホンアミド基は、適切な条件下でスルホン酸に還元されるか、さらにスルフィドに還元される可能性があります。

置換: 芳香族環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 炭素上のパラジウムを用いた触媒的水素化または水素化アルミニウムリチウムを用いた化学的還元。

置換: 濃硝酸と濃硫酸の混合物によるニトロ化; ルイス酸触媒の存在下でのハロゲンによるハロゲン化。

主な生成物

酸化: 元の化合物のニトロ誘導体。

還元: スルホン酸またはスルフィド誘導体。

置換: 導入された置換基に応じて、ハロゲン化またはニトロ化誘導体。

科学研究への応用

5-アミノ-2-(シクロブチルメトキシ)ベンゼンスルホンアミドは、科学研究においていくつかの用途があります。

医薬品化学: 特定の酵素または受容体の阻害剤としての可能性について調査されており、癌または細菌感染症などの疾患の治療に役立つ可能性があります。

生物学的研究: この化合物は、スルホンアミド誘導体が細胞プロセスと代謝経路に及ぼす影響を調査するために使用できます。

工業的な用途: 医薬品または農薬に使用されるより複雑な分子の合成における中間体として役立つ可能性があります。

科学的研究の応用

5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could make it useful in the treatment of diseases such as cancer or bacterial infections.

Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on cellular processes and metabolic pathways.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

作用機序

5-アミノ-2-(シクロブチルメトキシ)ベンゼンスルホンアミドがその効果を発揮するメカニズムは、通常、酵素や受容体などの特定の分子標的との相互作用を伴います。スルホンアミド基は、天然の基質や阻害剤の構造を模倣することができ、化合物が活性部位に結合して生物活性を調節することを可能にします。この相互作用は、酵素活性を阻害したり、受容体シグナル伝達経路を変更したりすることにつながり、治療効果をもたらします。

類似の化合物との比較

類似の化合物

- 5-アミノ-2-メトキシベンゼンスルホンアミド

- 5-アミノ-2-エトキシベンゼンスルホンアミド

- 5-アミノ-2-(シクロプロピルメトキシ)ベンゼンスルホンアミド

独自性

5-アミノ-2-(シクロブチルメトキシ)ベンゼンスルホンアミドは、他のアルコキシ誘導体とは異なる立体および電子特性を与えることができるシクロブチルメトキシ基の存在によって独特です。この独自性は、異なる生物活性と潜在的な治療用途につながる可能性があります。

類似化合物との比較

Similar Compounds

- 5-Amino-2-methoxybenzenesulfonamide

- 5-Amino-2-ethoxybenzenesulfonamide

- 5-Amino-2-(cyclopropylmethoxy)benzenesulfonamide

Uniqueness

5-Amino-2-(cyclobutylmethoxy)benzenesulfonamide is unique due to the presence of the cyclobutylmethoxy group, which can confer different steric and electronic properties compared to other alkoxy derivatives. This uniqueness can result in distinct biological activities and potential therapeutic applications.

特性

分子式 |

C11H16N2O3S |

|---|---|

分子量 |

256.32 g/mol |

IUPAC名 |

5-amino-2-(cyclobutylmethoxy)benzenesulfonamide |

InChI |

InChI=1S/C11H16N2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7,12H2,(H2,13,14,15) |

InChIキー |

NSFKZDLTKBRXTO-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)COC2=C(C=C(C=C2)N)S(=O)(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)